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Compound of Interest

4-(4-Fluoro-3-methylphenyl)-4-
Compound Name:
oxobutanoic acid

cat. No.: B1309683

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of
substituted 4-oxobutanoic acids. 4-Oxobutanoic acid, also known as succinic semialdehyde, is
a key intermediate in the metabolism of the neurotransmitter y-aminobutyric acid (GABA).[1][2]
Its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic
applications, including acting as anticancer and anti-inflammatory agents.[3][4] This document
details their synthesis, physicochemical characteristics, and involvement in biological signaling
pathways.

Physicochemical Data of 4-Oxobutanoic Acid and Its
Derivatives

The following tables summarize the available quantitative data for 4-oxobutanoic acid and a
selection of its substituted derivatives. These properties are crucial for understanding the
behavior of these compounds in biological systems and for their development as therapeutic
agents.
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Property Value Source(s)

IUPAC Name 4-oxobutanoic acid [2]
Succinic semialdehyde, SSA,

Synonyms ) ) [2]
3-Formylpropanoic acid

CAS Number 692-29-5 [2][5]

Molecular Formula C4H603 [6]

Molecular Weight 102.09 g/mol [6]

Appearance Oil / White to Off-White Solid [2][5]

] ] 202-203 °C (may refer to a

Melting Point o [2][5]

derivative)
B ) 135 °C at 14 mmHg; 248.6°C

Boiling Point [2][5]
at 760 mmHg

Density 1.18 g/cm3 [2]

B Soluble in water, ethanol,

Solubility ) [2]
benzene, and diethyl ether.

pKa (Predicted) 4.63+£0.10 - 4.69+0.17 [7]

LogP (Predicted)

~2.1 (for a dichlorophenyl

derivative)

[1]

Table 2: Physicochemical Properties of Substituted 4-Oxobutanoic Acids
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Comp
ound
Name

Molec
Molec

ular

Weight

( g/mol

ular
Formul
a

Meltin
g Point

(°C)

Boiling

Point
(°C)

Solubil
ity

pKa LogP
(Predic (Predic
ted) ted)

Source
(s)

4-(4-
Methylp
henyl)-4
oxobuta
noic

acid

CliH1
203

192.21

127-
130

288.19
(rough
estimat

e)

Insolubl
ein

water

- - [8][°]

4-(4-
Chlorop
henyl)-4
oxobuta
noic

acid

C10H9
ClOo3

212.63

Low in

water

[1](10]
[11]

Methyl
4-(4-
chlorop
henyl)-4
oxobuta

noate

52-53

Not
Availabl

e

- - [12]

4-(2,4-
Difluoro
anilino)-
4-
oxobuta
noic

acid

C10H9
F2NO3

229.18

- - [13]
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4-(4-
(Methyl
sulfona
mido)ph
enyl)-4-
oxobuta
noic

acid

CliH1
3NOSS

] . 0.4 [14]

4-(4-
Methylp
henyl)-2
(G
methylp
henyl)s
ulfanyl]-
4-
oxobuta
noic

acid

C18H1
803S

- - 4.1 [15]

4-Oxo-
4-(p-
tolylami
no)buta
noic

acid

CliH1
3NO3

207.23

- - 1.1 [16]

4-[4-((4-
Chlorop
henyl)-
pyridin-
2-
ylmetho
xy]piper
idin-1-
yl]butan
oic Acid

C21H2
5CIN20  388.9
3

0.0503

" - - [17]
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4-(2,5-
Dichlor
othioph
en-3-
yh)-4-
oxobuta

- - - - - - - [18]

noic

acid

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined
below. These protocols are based on standard laboratory techniques and may require
optimization for specific compounds.

Determination of Melting Point (Capillary Method)

Principle: The melting point is a fundamental physical property used to identify and assess the
purity of a solid compound. It is the temperature at which a substance transitions from a solid to
a liquid state.[2]

Methodology:

o Sample Preparation: A small amount of the finely powdered, dry substituted 4-oxobutanoic
acid is packed into a capillary tube.

o Apparatus: A calibrated melting point apparatus is used.
e Procedure:
o The capillary tube is placed in the heating block.

o The sample is heated at a rate of 10-20 °C/min for an initial approximate melting range
determination.

o After cooling, a fresh sample is heated rapidly to about 20 °C below the approximate
melting point, and then the heating rate is reduced to 1-2 °C/min to accurately determine

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.biosynth.com/p/UAA94543/19945-43-8-4-25-dichlorothiophen-3-yl-4-oxobutan
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Physicochemical_Properties_of_4_Oxobutanoic_Acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

the melting range.[2]

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the
surrounding atmospheric pressure.[2]

Methodology:

o Sample Preparation: A few drops of the liquid substituted 4-oxobutanoic acid are placed in a
small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

o Apparatus: The test tube is attached to a thermometer and placed in a heating bath (e.g., a
Thiele tube).

e Procedure: The apparatus is gently heated. The boiling point is recorded as the temperature
at which a rapid stream of bubbles emerges from the capillary tube.[2]

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is a measure of the acidity of a compound. It is the pH at which the
compound exists in equal concentrations in its protonated and deprotonated forms.

Methodology (Potentiometric Titration):

A solution of the substituted 4-oxobutanoic acid of known concentration is prepared in a
suitable solvent (e.g., water or a water/co-solvent mixture).

e The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

e The pH of the solution is monitored using a calibrated pH meter after each addition of the
titrant.

» Atitration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the
pH at the half-equivalence point.

Determination of LogP (Partition Coefficient)
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Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in
two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a
key indicator of a compound's lipophilicity.

Methodology (Shake-Flask Method):

» A solution of the substituted 4-oxobutanoic acid is prepared in one of the phases (e.g.,
water).

e A known volume of this solution is mixed with a known volume of the second immiscible
solvent (e.g., octanol) in a separatory funnel.

e The mixture is shaken vigorously for a set period to allow for partitioning of the compound
between the two phases.

e The mixture is allowed to stand until the two phases have completely separated.

e The concentration of the compound in each phase is determined using a suitable analytical
technique (e.g., UV-Vis spectroscopy or HPLC).

e The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a
given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

e An excess amount of the solid substituted 4-oxobutanoic acid is added to a known volume of
the solvent in a sealed container.

e The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to
reach equilibrium.

e The saturated solution is separated from the undissolved solid by filtration or centrifugation.
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e The concentration of the dissolved compound in the supernatant is determined using an
appropriate analytical method, such as HPLC or gravimetric analysis.[2]

Biological Signhaling Pathways

Substituted 4-oxobutanoic acids are implicated in key biological signaling pathways,
highlighting their therapeutic potential.

The GABA Shunt Pathway

4-Oxobutanoic acid is a central intermediate in the GABA shunt, a metabolic pathway that
bypasses two steps of the tricarboxylic acid (TCA) cycle.[3] This pathway is crucial for the
metabolism of the inhibitory neurotransmitter GABA.
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The GABA Shunt Pathway.

PIBK/AktImTOR Signaling Pathway

Emerging evidence suggests that some derivatives of 4-oxobutanoic acid may exert anticancer
effects by modulating the PI3K/Akt/mTOR pathway.[3] This pathway is a critical regulator of cell
growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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